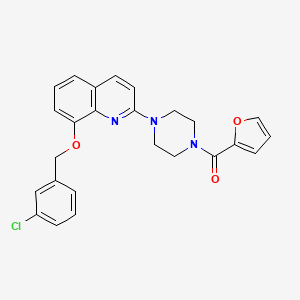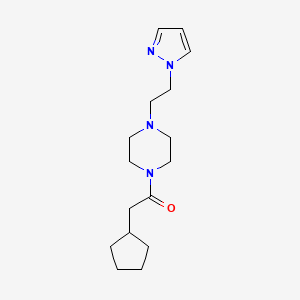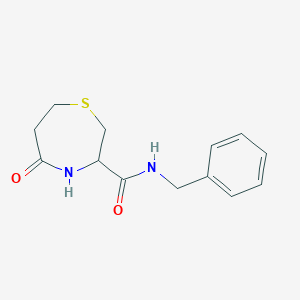![molecular formula C17H18N2O2 B2671285 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline CAS No. 640759-16-6](/img/structure/B2671285.png)
5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline is a chemical compound that belongs to the class of oxazoles . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The oxazole ring is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
Synthesis Analysis
The synthesis of oxazoline-based compounds, which are similar to oxazoles, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been classified based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
Oxazoles, including this compound, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes is one of the synthetic protocols for oxazoline, a compound similar to oxazoles .Applications De Recherche Scientifique
Novel PET Probes for Alzheimer's Disease
5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline derivatives have been investigated for their potential as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. For example, two radiofluoro-pegylated phenylbenzoxazole derivatives demonstrated high affinity for β-amyloid aggregates and showed promising results in vitro autoradiography with sections of post-mortem Alzheimer's disease brain and transgenic mouse brain, as well as in initial PET studies, suggesting their usefulness as PET agents for detecting β-amyloid plaques in the living human brain (Cui et al., 2012).
Synthesis of Fused Pyridine and Oxazole Derivatives
Research into the synthesis of fused pyridine-and oxazole-polycyclic systems from related compounds has contributed to the development of novel chemical entities with potential applications in various fields, including material science and pharmaceuticals. This includes reactions to produce dimethyl 7-oxo-7H-dibenzo[de,g]quinoline-4,5-dicarboxylate and related oxazoles, demonstrating the versatility of these compounds in chemical synthesis (Nlcolaides et al., 1989).
Antimicrobial Activities of Triazole Derivatives
Some novel 1,2,4-triazole derivatives, including those related to this compound, were synthesized and tested for their antimicrobial activities. Certain derivatives showed good or moderate activities against tested microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Advanced Material Applications
Research on heterocycle-based analogues of combretastatin A-4, incorporating structures related to this compound, has led to the discovery of compounds with significant oral bioavailability and antitumor activity in vivo. These findings suggest potential applications in the development of new anticancer therapies (Wang et al., 2002).
Mécanisme D'action
While the specific mechanism of action for 5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline is not mentioned in the search results, oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-10(2)11-4-7-16-14(9-11)19-17(21-16)12-5-6-15(20-3)13(18)8-12/h4-10H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOBZHYQHPRXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2671204.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2671207.png)

![2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2671209.png)



![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)
![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/no-structure.png)

![2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2671223.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)
